3-(4-乙基-5-羟基-3-甲基-吡唑-1-基)-4-甲基-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

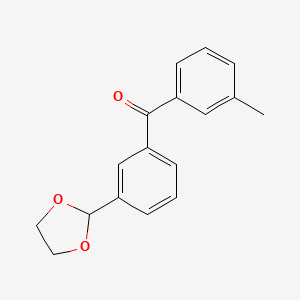

The compound 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often synthesized for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including the condensation reactions of hydrazines with 1,3-dicarbonyl compounds, as well as through the cyclocondensation of β-diketones with hydrazines. For instance, a related compound was synthesized using a Knoevenagel approach followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Another method involves a one-pot, four-component condensation reaction, which offers advantages such as ease of handling and good yields . Although the specific synthesis of 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal . The crystal structure is often stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions . The dihedral angles between rings in the molecules can indicate the degree of planarity or torsion within the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition, due to the presence of reactive sites on the pyrazole ring. The reactivity can be influenced by substituents on the ring, which can either activate or deactivate the ring towards further reactions. The polarographic studies of related compounds show that they can undergo reduction in different pH conditions, indicating the presence of acid-base equilibria .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like hydroxyl groups can increase hydrogen bonding, potentially affecting solubility in various solvents. The thermal stability of these compounds can be studied using thermogravimetric analysis . Additionally, the electronic structure, including the distribution of electron density and the energy gap between frontier molecular orbitals, can be investigated using computational methods like Density Functional Theory (DFT), which also provides insights into the nonlinear optical properties of the compounds .

科学研究应用

化学合成和分子结构

- Reddy 和 Nagaraj (2008) 的一项研究描述了乙基-5-[3-(乙氧羰基)-4-羟基苄基]-2-羟基苯甲酸酯(一种与所讨论化合物相关的化合物)的合成,突出了合成复杂分子结构以用于化学研究中的各种应用的潜力 (Reddy 和 Nagaraj,2008).

- Portilla 等人(2007 年)研究了与 3-(4-乙基-5-羟基-3-甲基-吡唑-1-基)-4-甲基-苯甲酸相似的分子,重点关注它们的氢键超分子结构。这项研究提供了有关如何使用此类化合物来研究氢键和分子相互作用的见解 (Portilla 等,2007).

生物活性与药理学

- Titi 等人(2020 年)对吡唑衍生物(在结构上与所讨论的化合物相关)进行了一项研究。他们探讨了它们对乳腺癌和微生物的生物活性,表明此类化合物具有潜在的生物医学应用 (Titi 等,2020).

- Hsu 等人(2007 年)研究了没食子酸的生物转化,从而合成了具有潜在药理学意义的新化合物。这项研究可能与了解类似化合物的代谢途径和潜在治疗应用有关 (Hsu 等,2007).

催化和材料科学

- Javed 等人(2021 年)讨论了天然苯甲酸衍生阴离子在离子液体中的应用,这可能与了解类似化合物在催化和材料科学中的应用有关 (Javed 等,2021).

- Patel 等人(2011 年)合成了与 3-(4-乙基-5-羟基-3-甲基-吡唑-1-基)-4-甲基-苯甲酸结构相关的化合物,并评估了它们的抗菌活性,表明在开发具有抗菌特性的新材料或药物中的潜在应用 (Patel 等,2011).

安全和危害

属性

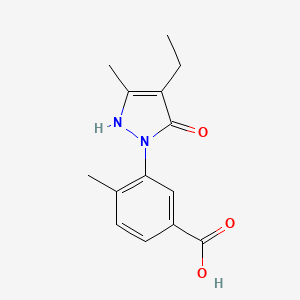

IUPAC Name |

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-11-9(3)15-16(13(11)17)12-7-10(14(18)19)6-5-8(12)2/h5-7,15H,4H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDENVIRNYTUJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=C(C=CC(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。